3-Phenoxybenzenesulfonamide
Overview
Description
3-Phenoxybenzenesulfonamide is an organic compound with the molecular formula C12H11NO3S. It is characterized by a phenoxy group attached to a benzenesulfonamide moiety. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .
Mechanism of Action
Target of Action
3-Phenoxybenzenesulfonamide is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Based on the known actions of sulfonamides, it can be inferred that this compound might interact with its targets (carbonic anhydrase and dihydropteroate synthetase) to inhibit their activity . This inhibition could lead to changes in the physiological processes that these enzymes are involved in .
Biochemical Pathways
Given the known targets of sulfonamides, it can be inferred that the compound might affect pathways involving carbonic anhydrase and dihydropteroate synthetase . The inhibition of these enzymes could disrupt fluid balance and folate synthesis, leading to downstream effects on various physiological processes .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the known actions of sulfonamides, it can be inferred that the inhibition of carbonic anhydrase and dihydropteroate synthetase by this compound could lead to changes in fluid balance and folate synthesis, respectively .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of a compound .
Biochemical Analysis
Biochemical Properties
3-Phenoxybenzenesulfonamide has been found to interact with certain enzymes and proteins. For instance, it exhibits peroxisome proliferator-activated receptor γ agonist activity and is capable of activating glucokinase . These interactions play a crucial role in biochemical reactions, particularly in metabolic processes .
Cellular Effects
The compound influences various cellular processes. It has been found to inhibit protein glycation , a process that can lead to the formation of advanced glycation end products, which are implicated in various pathological conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . For instance, it can bind to the active site of enzymes, leading to their activation or inhibition .
Metabolic Pathways
As a sulfonamide derivative, it may interact with enzymes or cofactors involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of a compound can be influenced by various factors, including transporters or binding proteins it interacts with .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function, and may be directed by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxybenzenesulfonamide typically involves the reaction of 3-phenoxybenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired sulfonamide .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
3-Phenoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or proteins.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
Benzenesulfonamide: A simpler analog without the phenoxy group.
4-Phenoxybenzenesulfonamide: Similar structure but with the phenoxy group in a different position.
Sulfonimidates: Compounds with a similar sulfonamide group but different substituents
Uniqueness: 3-Phenoxybenzenesulfonamide is unique due to the presence of both the phenoxy and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it valuable in research and industrial applications .
Properties
IUPAC Name |
3-phenoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENDSEKLNCZSFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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